Cas no 2172480-53-2 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid)

5-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid spirocyclic structure. Its key advantages include the incorporation of a strained azaspiro[2.4]heptane scaffold, which enhances conformational constraint in peptide design, and an alkyne-bearing side chain for selective functionalization via click chemistry. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the carboxylic acid moiety allows for further coupling reactions. This compound is particularly valuable in medicinal chemistry and bioconjugation, offering precise control over molecular geometry and reactivity. Its unique structure makes it suitable for developing constrained peptidomimetics and probes for biochemical studies.
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid structure
2172480-53-2 structure
Product Name:5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid
CAS No:2172480-53-2
MF:C26H24N2O5
MW:444.479166984558
CID:5998826
PubChem ID:165575052
Update Time:2025-05-20

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid
    • 2172480-53-2
    • EN300-1558686
    • 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
    • Inchi: 1S/C26H24N2O5/c29-23(28-14-22(24(30)31)26(16-28)11-12-26)10-5-13-27-25(32)33-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,11-16H2,(H,27,32)(H,30,31)
    • InChI Key: MWFNZETUGVQEDH-UHFFFAOYSA-N
    • SMILES: OC(C1CN(C(C#CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC21CC2)=O

Computed Properties

  • Exact Mass: 444.16852187g/mol
  • Monoisotopic Mass: 444.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 846
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 95.9Ų

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1558686-50mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1558686-100mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
100mg
$2963.0 2023-09-25
Enamine
EN300-1558686-250mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1558686-500mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
500mg
$3233.0 2023-09-25
Enamine
EN300-1558686-1000mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
1000mg
$3368.0 2023-09-25
Enamine
EN300-1558686-2500mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1558686-5000mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
5000mg
$9769.0 2023-09-25
Enamine
EN300-1558686-10000mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
10000mg
$14487.0 2023-09-25
Enamine
EN300-1558686-0.05g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1558686-0.1g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
2172480-53-2
0.1g
$2963.0 2023-06-05

Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro[2.4]heptane-7-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 2172480-53-2, known as 5-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-yneoyl)-5-azaspiro[2.4]heptane7-carboxylic acid, is a highly specialized molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butynoyl chain, and a spiro ring system. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis and drug discovery.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis due to their excellent stability and ease of removal under mild conditions. The butynoyl chain, on the other hand, introduces alkyne functionality, which is valuable in click chemistry applications. The spiro ring system adds structural rigidity, which is crucial for enhancing bioavailability and pharmacokinetic properties in drug candidates.

One of the most promising applications of this compound lies in its use as a precursor for the synthesis of bioactive molecules. Researchers have demonstrated that the incorporation of Fmoc groups can significantly improve the solubility and stability of peptide-based drugs. Additionally, the spiro ring system has been shown to enhance the binding affinity of small molecules to their target proteins, making this compound an attractive candidate for drug design.

Recent advancements in medicinal chemistry have also explored the use of this compound in the development of antiviral agents and anticancer drugs. The unique combination of functional groups allows for the creation of molecules with dual targeting capabilities, which can simultaneously inhibit multiple pathways involved in disease progression.

In terms of synthesis, this compound can be prepared through a multi-step process involving Fmoc protection, alkyne chemistry, and spiro ring formation. The use of modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions has significantly improved the efficiency and scalability of this process.

From an environmental perspective, the development of sustainable synthetic routes for this compound is a growing area of interest. Researchers are exploring the use of biodegradable solvents and catalysts to minimize the ecological footprint associated with its production.

In conclusion, 5-{4-{(9H-fluoren9yl)methoxycarbonylamino}butynoyl}-5azaspiro[2.4]heptane7-carboxylic acid represents a cutting-edge molecule with vast potential in chemical research and pharmaceutical development. Its unique structure and functional groups make it an invaluable tool for scientists working at the forefront of drug discovery and materials science.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.